molecular formula C6H11ClF3NO2 B15217727 Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride

Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride

Cat. No.: B15217727
M. Wt: 221.60 g/mol
InChI Key: YFCRULHFEXSQTF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C6H10F3NO2·HCl. It is known for its unique structural features, including the presence of trifluoromethyl and amino groups, which contribute to its distinct chemical properties. This compound is used in various scientific research applications due to its potential in different fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl 3-methylbutanoate and trifluoroacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium hydroxide in methanol to facilitate the reaction.

    Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Optimization: Reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include:

    Substituted Derivatives: Products with various substituents replacing the amino group.

    Oxidized or Reduced Forms: Compounds with altered oxidation states.

    Hydrolyzed Products: Carboxylic acids resulting from ester hydrolysis.

Scientific Research Applications

Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,4,4-trifluorobutanoate: Similar structure but lacks the methyl group at the 3-position.

    Methyl 2-amino-3,3,3-trifluoropropanoate: Shorter carbon chain and different substitution pattern.

    Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate: Contains a hydroxyl group instead of a methyl group.

Uniqueness

Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride is unique due to the presence of both trifluoromethyl and amino groups, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.

Properties

Molecular Formula

C6H11ClF3NO2

Molecular Weight

221.60 g/mol

IUPAC Name

methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C6H10F3NO2.ClH/c1-3(6(7,8)9)4(10)5(11)12-2;/h3-4H,10H2,1-2H3;1H

InChI Key

YFCRULHFEXSQTF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)C(F)(F)F.Cl

Origin of Product

United States

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